Benzenediazonium, 4-sulfo-, tetrafluoroborate
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Overview
Description
Benzenediazonium, 4-sulfo-, tetrafluoroborate (BDT-F) is an organic compound that is used in a variety of laboratory experiments and research applications. It is a strong oxidizing agent and is used as a reagent in organic synthesis. BDT-F is also used as a catalyst in a variety of reactions, including the synthesis of polymers, and can be used to modify the properties of polymers. BDT-F is also used in the preparation of dyes, in the synthesis of pharmaceuticals, and in the production of organic compounds.
Scientific Research Applications
Carcinogenic Studies
- Carcinogenesis with Agaricus Bisporus : Benzenediazonium tetrafluoroborate was found to induce tumors in mice when used as an ingredient in the cultivated mushroom Agaricus bisporus (Tóth, Patil, & Jae, 1981).
- Gastric Tumorigenesis : The compound, when administered to mice, led to the development of glandular stomach tumors (Tóth, Nagel, & Ross, 1982).
Chemical Reactions and Mechanisms
- Reactions with Sulfur Compounds : The compound reacts with sulfur compounds, yielding various products, and the mechanisms of these reactions were studied (Kobayashi, Minato, Fukui, & Kamigata, 1975).
- Decomposition and Arylation : It undergoes decomposition in specific solutions, leading to the formation of biphenyl derivatives. The reaction mechanisms were explored (Gloor, Kaul, & Zollinger, 1972).
- Aromatic Substitution : The compound was studied for its role in the aromatic substitution of other compounds in homogeneous solutions (Abramovitch & Gadallah, 1968).
Photochemistry and Kinetics
- Quenching of Excited Singlets : Benzenediazonium tetrafluoroborate acts as an efficient quencher of excited singlets in specific micelles (Kim-Thuan & Scaiano, 1983).
Arylation Studies
- Arylation with Aryl Radicals : The compound was used to study the phenylating agents in reactions involving substituted benzenes (Kamigata, Kurihara, Minato, & Kobayashi, 1971).
Safety and Hazards
Mechanism of Action
Target of Action
Diazonium compounds, in general, are known to react with a wide range of functional groups, making them versatile intermediates in organic synthesis .
Mode of Action
Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a diazonium compound, which means it contains a diazo group (N2) that can be replaced by many other groups, usually anions . This gives rise to a variety of substituted phenyl derivatives . The exact mode of action would depend on the specific reaction conditions and the groups involved.
Biochemical Pathways
Diazonium compounds are known to be involved in several named reactions including the schiemann reaction, sandmeyer reaction, and gomberg-bachmann reaction .
Result of Action
The result of the action of this compound(1-) would depend on the specific reaction it is involved in. As a diazonium compound, it can form a variety of substituted phenyl derivatives .
Action Environment
This compound(1-) is a colorless solid that is soluble in polar solvents . . The action, efficacy, and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.
properties
{ "Design of the Synthesis Pathway": "The synthesis of Benzenediazonium, 4-sulfo-, tetrafluoroborate can be achieved through diazotization and subsequent reaction with tetrafluoroboric acid.", "Starting Materials": [ "4-Aminobenzenesulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium chloride", "Tetrafluoroboric acid" ], "Reaction": [ "Dissolve 4-aminobenzenesulfonic acid in hydrochloric acid and cool the solution", "Add sodium nitrite to the solution and maintain the temperature below 5°C", "Allow the diazonium salt to form and add sodium chloride to the solution", "Add tetrafluoroboric acid to the solution and stir for 30 minutes", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum" ] } | |
CAS RN |
2145-24-6 |
Molecular Formula |
C6H5BF4N2O3S |
Molecular Weight |
271.99 g/mol |
IUPAC Name |
4-sulfobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H |
InChI Key |
UBORUNAVHVKWSL-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O |
Canonical SMILES |
B(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-] |
Other CAS RN |
2145-24-6 |
Pictograms |
Irritant |
synonyms |
4-Sulfobenzenediazonium Tetrafluoroborate; p-Sulfobenzenediazonium Tetrafluoroborate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzenediazonium, 4-sulfo-, tetrafluoroborate interact with carbon-fiber microelectrodes and what are the downstream effects?
A1: this compound can be covalently attached to carbon-fiber microelectrodes through electroreduction. [] This modification introduces a layer of 4-sulfobenzene groups onto the electrode surface. The resulting modified electrodes demonstrate enhanced sensitivity towards positively charged analytes, such as dopamine, due to increased adsorption within the grafted layer. [] Importantly, this modification does not hinder permeability to negatively charged compounds. []
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